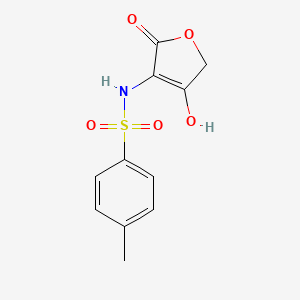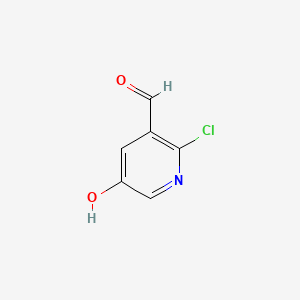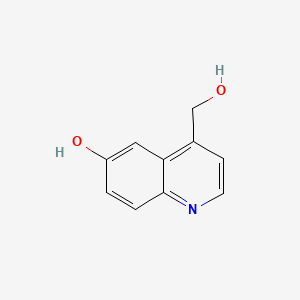
4-(Hydroxymethyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both hydroxymethyl and hydroxyl groups in the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)quinolin-6-ol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinoline with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Hydroxyquinoline
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Another method involves the use of anthranilic acid derivatives, which can be cyclized to form the quinoline ring, followed by hydroxymethylation at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in 4-carboxyquinolin-6-ol.
Reduction: The hydroxyl group can be reduced to form 4-(hydroxymethyl)quinoline.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: 4-Carboxyquinolin-6-ol
Reduction: 4-(Hydroxymethyl)quinoline
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
4-(Hydroxymethyl)quinolin-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Hydroxymethyl)quinolin-6-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares similar biological activities.
2-Hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 6-position.
4-Methylquinoline: Has a methyl group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)quinolin-6-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which enhance its chemical reactivity and biological activity
特性
IUPAC Name |
4-(hydroxymethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFVTSXOVOEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)

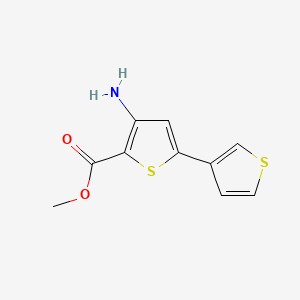
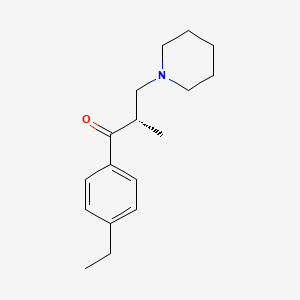
![(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B575423.png)


